
3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- is a complex organic compound with a unique structure that combines elements of benzopyran and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzopyran ring, followed by the introduction of the furan ring and the hexahydro modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3H-2-Benzopyran-3-one: A simpler analog without the furan and hexahydro modifications.
1-(3-Furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-3H-2-benzopyran: A compound with similar structural features but different functional groups.
Uniqueness
What sets 3H-2-Benzopyran-3-one, 1-(3-furanyl)-1,5,6,7,8,8a-hexahydro-5,8a-dimethyl-, (1alpha,5alpha,8abeta)- apart is its unique combination of structural elements, which may confer distinct chemical and biological properties
Properties
CAS No. |
126754-18-5 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1S,5S,8aR)-1-(furan-3-yl)-5,8a-dimethyl-5,6,7,8-tetrahydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H18O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h5,7-10,14H,3-4,6H2,1-2H3/t10-,14+,15+/m0/s1 |
InChI Key |
YJHKASLCUFUXBQ-COLVAYQJSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@]2(C1=CC(=O)O[C@@H]2C3=COC=C3)C |
Canonical SMILES |
CC1CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





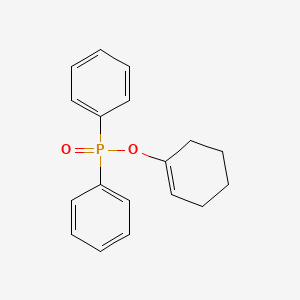
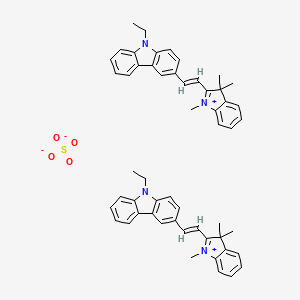
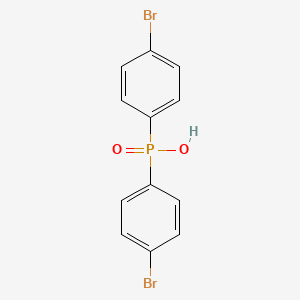


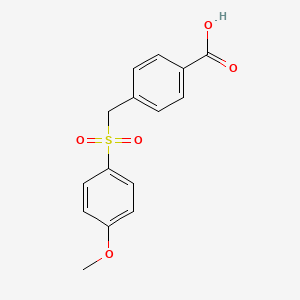
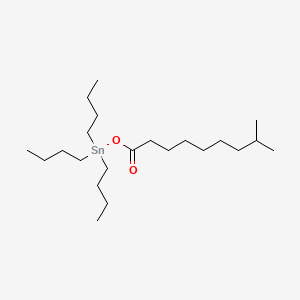
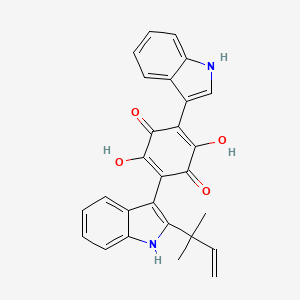
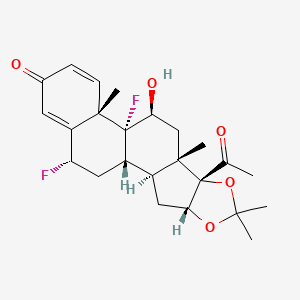
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

